molecular formula C22H15N5O2 B6612073 2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 147225-67-0

2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6612073
CAS No.: 147225-67-0
M. Wt: 381.4 g/mol
InChI Key: VYAVABWLUYIZAK-UHFFFAOYSA-N
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Description

2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C22H15N5O2 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its diverse biological activities. The isoindole moiety contributes to its structural uniqueness and potential pharmacological effects. The presence of phenyl groups enhances the compound's ability to interact with various biological targets.

Antitumor Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antitumor activity . For instance, derivatives of tetrazole have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests that our compound may also possess similar anticancer properties.

Antimicrobial Properties

Tetrazole-containing compounds have demonstrated antimicrobial activity against various pathogens. Studies have shown that certain tetrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The tetrazole ring acts as a pharmacophore that mimics natural substrates, allowing it to bind to enzymes and receptors involved in various biochemical pathways. This binding can lead to:

  • Inhibition or activation of enzyme activity.
  • Modulation of receptor signaling pathways.
  • Induction of apoptosis in malignant cells.

Case Studies and Research Findings

A number of studies have investigated the biological effects of related compounds. Here are some notable findings:

StudyCompoundBiological ActivityFindings
HX-1920NephroprotectiveProtects against cisplatin-induced nephrotoxicity without inhibiting antitumor effects.
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamideAntimicrobialExhibited significant antimicrobial activity against Enterococcus faecalis.
Various thiazole derivativesAntitumorShowed promising anticancer potential with IC50 values comparable to doxorubicin.

Properties

IUPAC Name

2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2/c28-21-18-7-3-4-8-19(18)22(29)27(21)13-14-9-11-15(12-10-14)16-5-1-2-6-17(16)20-23-25-26-24-20/h1-12H,13H2,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAVABWLUYIZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O)C5=NNN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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